molecular formula C20H27F2N3O6S B12007691 Hlz9RY3swq CAS No. 109960-63-6

Hlz9RY3swq

Cat. No.: B12007691
CAS No.: 109960-63-6
M. Wt: 475.5 g/mol
InChI Key: YIVIWWYZEYGBSQ-MERQFXBCSA-N
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Description

Hlz9RY3swq (CAS: 7312-10-9) is a brominated benzothiophene derivative with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. This compound exhibits distinct physicochemical properties, including a topological polar surface area (TPSA) of 65.54 Ų, high gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability .

This compound is synthesized via a two-step reaction involving thionyl chloride (SOCl₂) under reflux conditions. The final product is purified using silica gel chromatography, yielding a compound with applications in medicinal chemistry and material science .

Properties

CAS No.

109960-63-6

Molecular Formula

C20H27F2N3O6S

Molecular Weight

475.5 g/mol

IUPAC Name

1-ethyl-7-[(3S)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C19H23F2N3O3.CH4O3S/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27;1-5(2,3)4/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27);1H3,(H,2,3,4)/t11-;/m0./s1

InChI Key

YIVIWWYZEYGBSQ-MERQFXBCSA-N

Isomeric SMILES

CCNC[C@@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.CS(=O)(=O)O

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-ethyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. The process typically starts with the preparation of the quinolone core, followed by the introduction of the pyrrolidine ring and the ethylamino group. The final step involves the formation of the methanesulfonic acid salt.

    Preparation of the Quinolone Core: The quinolone core is synthesized through a series of reactions, including cyclization and oxidation.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction.

    Addition of the Ethylamino Group: The ethylamino group is added using reductive amination.

    Formation of the Methanesulfonic Acid Salt: The final compound is formed by reacting the quinolone derivative with methanesulfonic acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Used for the initial synthesis steps.

    Continuous Flow Reactors: Employed for the final steps to improve efficiency and scalability.

    Purification: Involves crystallization and filtration to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolone core.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Including sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products Formed

    Oxidation Products: Include quinolone derivatives with additional oxygen functionalities.

    Reduction Products: Include hydroxylated quinolone derivatives.

    Substitution Products: Include various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions.

    Synthesis: Employed in the synthesis of other complex organic molecules.

Biology

    Antibacterial Agent: Widely used in research for its antibacterial properties.

    Enzyme Inhibition: Studied for its ability to inhibit certain bacterial enzymes.

Medicine

    Antibiotic: Used in the development of new antibiotics.

    Drug Development: Investigated for its potential in treating bacterial infections.

Industry

    Pharmaceuticals: Used in the production of antibacterial drugs.

    Biotechnology: Employed in various biotechnological applications.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Hlz9RY3swq include brominated and methylated benzothiophene derivatives. Below is a detailed comparison based on molecular properties, biological activity, and synthetic routes:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Similarity Score Key Properties/Activity
This compound (CAS 7312-10-9) C₉H₅BrO₂S 257.10 - CYP1A2 inhibitor; BBB permeability
7-Bromobenzothiophene-2-carboxylic acid C₉H₅BrO₂S 257.10 0.93 Similar GI absorption; lower TPSA
6-Bromo-4-methylbenzothiophene-2-carboxylic acid C₁₀H₇BrO₂S 271.13 0.91 Enhanced metabolic stability
Benzothiophene-2-carboxylic acid C₉H₆O₂S 178.21 0.89 Non-brominated; no CYP inhibition
6-Methylbenzothiophene-2-carboxylic acid C₁₀H₈O₂S 192.23 0.85 Reduced toxicity; higher solubility

Key Findings:

Structural Similarity vs. Bioactivity: Compounds with bromine substituents (e.g., 7-bromo and 6-bromo-4-methyl analogs) show higher similarity scores (0.93–0.91) to this compound due to shared halogenation patterns . However, the methylated analog (6-methyl) exhibits lower toxicity, suggesting bromine’s role in CYP1A2 inhibition and associated risks . Non-brominated derivatives (e.g., benzothiophene-2-carboxylic acid) lack enzyme inhibition but display improved solubility, highlighting a trade-off between reactivity and safety .

Synthesis Complexity :

  • This compound requires controlled thionyl chloride addition and pH adjustments, whereas methylated analogs involve milder alkylation steps. The brominated compounds generally demand stringent purification due to reactive intermediates .

Toxicity and Handling: Brominated compounds, including this compound, require precautions for storage and handling, as noted in safety guidelines for toxic reagents . In contrast, methylated derivatives pose fewer risks, aligning with their lower toxicity warnings .

Research Implications and Limitations

  • Medicinal Chemistry : this compound’s BBB permeability and CYP1A2 inhibition make it a candidate for central nervous system (CNS) drug development, though its toxicity necessitates structural optimization .
  • Material Science: Brominated benzothiophenes are explored for organic semiconductors, but solubility limitations in non-brominated analogs restrict their utility .
  • Limitations : Current studies lack in vivo pharmacokinetic data for this compound, and comparative analyses often omit synthetic yield metrics .

Q & A

Q. How should researchers structure appendices to enhance transparency in this compound studies?

  • Methodological Answer : Include raw datasets, code repositories, and detailed protocols (e.g., SOPs for synthesis). Annotate materials with version control tags and provide metadata for reproducibility. Reference appendices in the main text to support methodological claims .

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